L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine is a peptide compound composed of a sequence of amino acids Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, altering the peptide’s properties.
Reduction: Reduction reactions can break disulfide bonds within the peptide, affecting its structure and function.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.
Substitution: Amino acid substitution can be achieved using specific coupling reagents like HATU or DIC in the presence of a base like DIPEA.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups.
Scientific Research Applications
L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine has various applications in scientific research:
Chemistry: It can be used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: The peptide can serve as a substrate for enzymatic studies or as a probe for investigating protein-peptide interactions.
Medicine: It may have potential therapeutic applications, such as in the development of peptide-based drugs or as a component of diagnostic assays.
Industry: The peptide can be used in the production of biomaterials or as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The peptide’s sequence and structure determine its affinity and specificity for these targets, influencing its activity and function.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-valylglycyl-L-proline
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- L-Valylglycyl-L-valyl-L-alanyl-L-prolylglycine
Uniqueness
L-Valylglycyl-L-alanyl-L-valylglycyl-L-valylglycyl-L-lysyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Compared to similar compounds, it may exhibit different stability, solubility, and biological activity, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
184951-62-0 |
---|---|
Molecular Formula |
C33H60N10O11 |
Molecular Weight |
772.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C33H60N10O11/c1-16(2)25(35)30(50)36-12-22(45)39-19(7)28(48)43-27(18(5)6)32(52)38-14-24(47)42-26(17(3)4)31(51)37-13-23(46)40-20(10-8-9-11-34)29(49)41-21(15-44)33(53)54/h16-21,25-27,44H,8-15,34-35H2,1-7H3,(H,36,50)(H,37,51)(H,38,52)(H,39,45)(H,40,46)(H,41,49)(H,42,47)(H,43,48)(H,53,54)/t19-,20-,21-,25-,26-,27-/m0/s1 |
InChI Key |
SKHVSJVRNVQMBO-LHYRVYERSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.